molecular formula C15H14O3S B1677381 (S)-(+)-Modafinic acid CAS No. 112111-44-1

(S)-(+)-Modafinic acid

Cat. No. B1677381
CAS No.: 112111-44-1
M. Wt: 274.3 g/mol
InChI Key: QARQPIWTMBRJFX-IBGZPJMESA-N
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Patent
US07566805B2

Procedure details

To a suspension of benzhydrylthioacetic acid (63.7 g, 0.246 mol) in methanol (250 mL) was added a solution of concentrated H2SO4 (1.6 mL) in isopropyl alcohol (65 mL) at room temperature (about 22 degrees C.). To this suspension was added 30% H2O2 in water (65 mL) drop wise over 25 minutes. The reaction was monitored by TLC and was completed within 2 hours. The solution was diluted with a solution of NaHSO3 (125 mg) in water (700 mL). The resulting precipitate was filtered, washed with water, then methanol: water (1:1), and dried to give benzhydrylsulfinylacetic acid (47.6 g). 1H-NMR indicated the desired product was obtained along with ˜10 percent starting material and some impurities. The compound was triturated with ethanol (100 mL), filtered and dried to give pure benzhydrylsulfinylacetic acid (33.4 g, 49.4%) as a colorless solid. (See Prisinzano, T. et al, Tetrahedron Asymm., 2004, 15, 1053-1058)
Name
benzhydrylthioacetic acid
Quantity
63.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
125 mg
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](CC(O)=S)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O[S:19]([OH:22])(=O)=O.[OH:23]O.[CH:25]([OH:28])([CH3:27])C>CO.O.OS([O-])=O.[Na+]>[CH:1]([S:19]([CH2:27][C:25]([OH:28])=[O:23])=[O:22])([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:6.7|

Inputs

Step One
Name
benzhydrylthioacetic acid
Quantity
63.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)CC(=S)O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
125 mg
Type
solvent
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methanol: water (1:1), and dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)S(=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 47.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07566805B2

Procedure details

To a suspension of benzhydrylthioacetic acid (63.7 g, 0.246 mol) in methanol (250 mL) was added a solution of concentrated H2SO4 (1.6 mL) in isopropyl alcohol (65 mL) at room temperature (about 22 degrees C.). To this suspension was added 30% H2O2 in water (65 mL) drop wise over 25 minutes. The reaction was monitored by TLC and was completed within 2 hours. The solution was diluted with a solution of NaHSO3 (125 mg) in water (700 mL). The resulting precipitate was filtered, washed with water, then methanol: water (1:1), and dried to give benzhydrylsulfinylacetic acid (47.6 g). 1H-NMR indicated the desired product was obtained along with ˜10 percent starting material and some impurities. The compound was triturated with ethanol (100 mL), filtered and dried to give pure benzhydrylsulfinylacetic acid (33.4 g, 49.4%) as a colorless solid. (See Prisinzano, T. et al, Tetrahedron Asymm., 2004, 15, 1053-1058)
Name
benzhydrylthioacetic acid
Quantity
63.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
125 mg
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](CC(O)=S)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O[S:19]([OH:22])(=O)=O.[OH:23]O.[CH:25]([OH:28])([CH3:27])C>CO.O.OS([O-])=O.[Na+]>[CH:1]([S:19]([CH2:27][C:25]([OH:28])=[O:23])=[O:22])([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:6.7|

Inputs

Step One
Name
benzhydrylthioacetic acid
Quantity
63.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)CC(=S)O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
125 mg
Type
solvent
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methanol: water (1:1), and dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)S(=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 47.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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